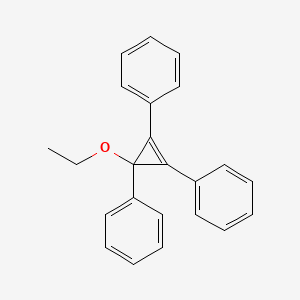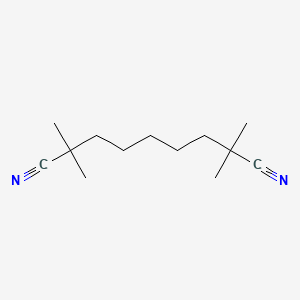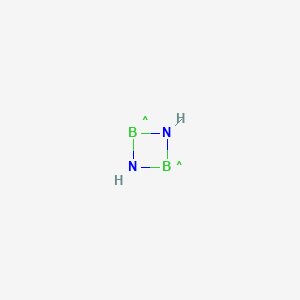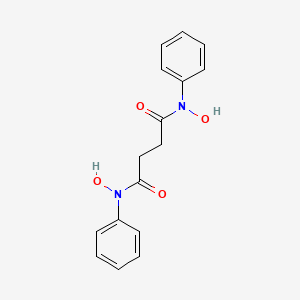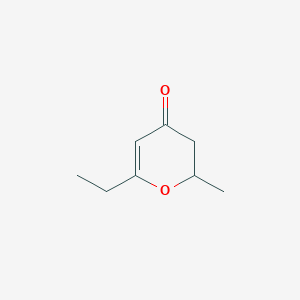
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is a heterocyclic organic compound with a pyranone structure This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an aldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-Ethyl-3-hydroxy-4H-pyran-4-one: Another related compound with variations in the substitution pattern on the pyranone ring.
Uniqueness
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for targeted modifications and the development of novel derivatives with enhanced properties.
Propiedades
Número CAS |
18781-76-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
6-ethyl-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-8-5-7(9)4-6(2)10-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
NJADMLYOHSJLKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)CC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
